molecular formula C8H12BNO2S B578325 6-(Isopropylthio)pyridine-3-boronic acid CAS No. 1256345-90-0

6-(Isopropylthio)pyridine-3-boronic acid

Cat. No.: B578325
CAS No.: 1256345-90-0
M. Wt: 197.059
InChI Key: AHEICUZDZXGHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isopropylthio)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropylthio group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylthio)pyridine-3-boronic acid typically involves the lithiation of 6-(isopropylthio)pyridine followed by borylation. A common method includes the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) as a base and triisopropylborate as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors to enhance reaction rates and yields, as well as the recycling of reagents to minimize waste .

Mechanism of Action

The mechanism of action of 6-(Isopropylthio)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Isopropylthio)pyridine-3-boronic acid is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(6-propan-2-ylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEICUZDZXGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681628
Record name {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-90-0
Record name {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.